molecular formula C9H18N2O2 B1350115 N-(3-Hydroxypropyl)piperidine-3-carboxamide CAS No. 496057-59-1

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Cat. No. B1350115
M. Wt: 186.25 g/mol
InChI Key: HAFLYGPOCOJZEQ-UHFFFAOYSA-N
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Piperidine analogs, specifically in the context of piperidine-4-yl-aminopyrimidines, have been investigated for their potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds within this class, including 3-carboxamides, demonstrate significant potency against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, suggesting potential therapeutic applications of similar structures in antiviral research (Guozhi Tang et al., 2010).

PCSK9 mRNA Translation Inhibitors

N-(Piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues such as 4d and 4g from this chemical series exhibited improved potency, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and in vitro safety profiles, highlighting the potential of piperidine derivatives in modulating lipid metabolism and cardiovascular health (Allyn T. Londregan et al., 2018).

Modulation of Pharmacologically Relevant Properties

The study of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, closely related to the core structure of interest, reveals the impact of fluorine substitution on pharmacological properties such as basicity, lipophilicity, and aqueous solubility. These findings suggest that subtle modifications in the piperidine scaffold can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds, potentially enhancing their therapeutic utility (Raffael Vorberg et al., 2016).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed as potent voltage-gated skeletal muscle sodium channel blockers. These compounds demonstrate a significant increase in both potency and use-dependent block, indicating the potential for similar piperidine derivatives in the development of treatments for conditions such as myotonia and possibly other neuromuscular disorders (A. Catalano et al., 2008).

Safety And Hazards

Specific safety and hazard information for “N-(3-Hydroxypropyl)piperidine-3-carboxamide” is not readily available. However, it’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLYGPOCOJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377695
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)piperidine-3-carboxamide

CAS RN

496057-59-1
Record name N-(3-Hydroxypropyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496057-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-59-1
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